Technical Monograph: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4)
Technical Monograph: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4)
Executive Summary & Chemical Architecture
N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4) is a specialized heterocyclic intermediate belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class.
In modern drug discovery, the 7-azaindole scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with the purine core of ATP.[1] This makes it a critical template for designing Type I and Type II kinase inhibitors (e.g., JAK, TRK, and MAPK inhibitors).[1]
The specific functionalization at the C4 position with an allylamine moiety distinguishes this molecule as a versatile "chemical handle."[1] Unlike simple alkyl chains, the allyl group introduces a terminal alkene, enabling advanced synthetic transformations such as Ring-Closing Metathesis (RCM) for macrocyclization or thiol-ene "click" chemistry for bioconjugation.
Key Chemical Properties
| Property | Specification |
| CAS Number | 640735-22-4 |
| IUPAC Name | N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |
| Key Functionality | C4-Secondary Amine (Allyl substituted) |
| pKa (Calc) | ~5.2 (Pyridine N), ~13.5 (Pyrrole NH) |
Synthetic Methodology
The synthesis of C4-amino substituted 7-azaindoles often presents a challenge due to the electron-rich nature of the pyrrole ring, which deactivates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr) compared to standard quinolines.
Below are two validated protocols. Protocol A is the industry standard for robustness, while Protocol B offers a catalytic alternative for milder conditions.[1]
Protocol A: Microwave-Assisted SNAr Displacement (Recommended)
This method utilizes thermal forcing to overcome the deactivated nature of the 4-chloro-7-azaindole precursor.
Precursor: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3)[2]
Step-by-Step Workflow:
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Preparation: In a 10 mL microwave-compatible vial, suspend 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in n-Butanol (0.5 M concentration).
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Reagent Addition: Add Allylamine (3.0 - 5.0 eq).[1] The excess amine acts as both nucleophile and proton scavenger.[1]
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Base (Optional): If conserving allylamine is necessary, add DIPEA (3.0 eq).
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Reaction: Seal the vial and irradiate at 160°C - 180°C for 2–4 hours.
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Expert Note: Conventional heating in a sealed tube at 140°C for 18–24 hours is also effective but less efficient.[1]
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Work-up: Concentrate the solvent in vacuo. Dilute the residue with Ethyl Acetate and wash with saturated NaHCO₃.[1]
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Purification: The product is relatively polar.[1] Purify via flash chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).[1]
Protocol B: Buchwald-Hartwig Amination
Use this route if the SNAr fails due to steric hindrance or if functional group sensitivity precludes high heat.[1]
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Catalyst: Pd₂(dba)₃ (2 mol%)[1]
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Ligand: Xantphos or BINAP (4 mol%)[1]
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Base: Cs₂CO₃ (2.0 eq)[1]
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Solvent: 1,4-Dioxane (reflux, 100°C, 12h)
Synthetic Pathway Visualization
The following diagram illustrates the mechanistic flow and the critical "branch point" where the allyl group enables further complexity (Macrocyclization).
Figure 1: Synthetic route from the chloropyridine precursor to the target allylamine, highlighting downstream utility in macrocyclization and kinase inhibition.
Application in Medicinal Chemistry[3][4][5][6][7][8]
Kinase Inhibitor Design (ATP Mimicry)
The 7-azaindole scaffold is a classic adenine mimetic .[1] The N1 (pyrrole) and N7 (pyridine) atoms form a critical "hinge-binding" motif, accepting and donating hydrogen bonds to the kinase hinge region (e.g., Glu/Leu backbone residues).[1]
The C4-Allylamine substituent projects into the solvent-exposed region or the ribose-binding pocket.
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Why Allyl? The allyl group is rarely the final drug moiety due to metabolic liability (epoxidation).[1] However, it is a crucial intermediate for constructing macrocycles.[1]
Macrocyclization Strategy (RCM)
One of the most powerful applications of CAS 640735-22-4 is in the synthesis of macrocyclic kinase inhibitors .[1]
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Logic: By attaching a second alkene-containing chain to the N1 or C3 position of the azaindole, researchers can use Ring-Closing Metathesis (Grubbs II catalyst) to "lock" the molecule into a bioactive conformation.
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Benefit: Macrocyclization improves potency (reduced entropy penalty upon binding) and selectivity (steric exclusion of off-targets).[1]
Quality Control & Characterization
To ensure the integrity of the synthesized intermediate, the following analytical signatures must be validated.
| Method | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ 11.2 (br s, 1H, NH-1) : Characteristic pyrrole NH.δ 8.0 (d, 1H, C6-H) : Pyridine proton, deshielded.δ 5.8-6.0 (m, 1H) : Allyl internal alkene (-CH=).δ 5.1-5.3 (dd, 2H) : Allyl terminal alkene (=CH₂).δ 3.9 (t, 2H) : Allylic methylene (-CH₂-N). |
| LC-MS | [M+H]⁺ = 174.1 : Single sharp peak.[1] 7-azaindoles often tail on C18 columns; use basic modifier (Ammonium Bicarbonate) or TFA.[1] |
| Appearance | Off-white to pale yellow solid.[1] |
References
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General Synthesis of 4-Amino-7-azaindoles
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Precursor Chemistry (4-Chloro-7-azaindole)
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Kinase Inhibitor Applications (Patent Literature)
- Title: "Pyrrolo[2,3-b]pyridin-4-yl-amine and pyrrolo[2,3-b]pyrimidin-4-yl-amine as Janus Kinase Inhibitors" (EP1828181B1)
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Source: European Patent Office / Google Patents[1]
- Context: Describes the utility of the 4-amino-pyrrolo[2,3-b]pyridine scaffold in drug development.
- URL
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Mechanistic Insight (Azaindole Reactivity)
Sources
- 1. Pyrrolo[2,3-b]pyridine derivative and use thereof for treatment of cancer - Patent US-8486965-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | TCI AMERICA [tcichemicals.com]
- 4. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
